molecular formula C4H6N4O2 B13121738 2-Hydrazinylpyrimidine-4,6(1H,5H)-dione

2-Hydrazinylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B13121738
M. Wt: 142.12 g/mol
InChI Key: AEYAOJIQMIDOKD-UHFFFAOYSA-N
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Description

2-Hydrazinylpyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that contains both pyrimidine and hydrazine functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylpyrimidine-4,6(1H,5H)-dione typically involves the reaction of pyrimidine derivatives with hydrazine. One common method is the cyclization of a hydrazine derivative with a suitable pyrimidine precursor under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form different products.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with different functional groups, while substitution reactions can introduce various substituents onto the pyrimidine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazinylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pyrimidine ring may also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylpyrimidine: A simpler compound with similar functional groups.

    4,6-Dihydroxypyrimidine: Lacks the hydrazine group but has similar structural features.

    Pyrimidine-2,4,6-trione: Contains three carbonyl groups and is structurally related.

Uniqueness

2-Hydrazinylpyrimidine-4,6(1H,5H)-dione is unique due to the presence of both hydrazine and pyrimidine functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

2-hydrazinylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C4H6N4O2/c5-8-4-6-2(9)1-3(10)7-4/h1,5H2,(H2,6,7,8,9,10)

InChI Key

AEYAOJIQMIDOKD-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=NN)NC1=O

Origin of Product

United States

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